Cas no 2092798-54-2 ((1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol)

(1-(Difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol is a fluorinated pyrazole derivative featuring a pyridine substituent and a hydroxymethyl functional group. This compound is of interest in medicinal and agrochemical research due to its structural versatility, which enables potential applications as a bioactive intermediate. The difluoromethyl group enhances metabolic stability and lipophilicity, while the pyridine moiety contributes to binding interactions in target systems. The hydroxymethyl group offers a reactive handle for further derivatization, facilitating the synthesis of more complex molecules. Its well-defined structure and functional group compatibility make it a valuable scaffold for developing novel inhibitors or ligands in pharmaceutical and crop protection chemistry.
(1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol structure
2092798-54-2 structure
Product Name:(1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol
CAS No:2092798-54-2
MF:C10H9F2N3O
MW:225.194768667221
CID:5723292
PubChem ID:121210726
Update Time:2025-06-11

(1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • [2-(difluoromethyl)-5-pyridin-2-ylpyrazol-3-yl]methanol
    • AKOS026720809
    • F2198-0293
    • 2092798-54-2
    • (1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol
    • 1H-Pyrazole-5-methanol, 1-(difluoromethyl)-3-(2-pyridinyl)-
    • Inchi: 1S/C10H9F2N3O/c11-10(12)15-7(6-16)5-9(14-15)8-3-1-2-4-13-8/h1-5,10,16H,6H2
    • InChI Key: DXJZWZBOMNIQMH-UHFFFAOYSA-N
    • SMILES: FC(N1C(CO)=CC(C2C=CC=CN=2)=N1)F

Computed Properties

  • Exact Mass: 225.07136824g/mol
  • Monoisotopic Mass: 225.07136824g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 50.9Ų

Experimental Properties

  • Density: 1.40±0.1 g/cm3(Predicted)
  • Boiling Point: 352.5±42.0 °C(Predicted)
  • pka: 13.56±0.10(Predicted)

(1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol Pricemore >>

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Additional information on (1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol

Chemical Profile of (1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol (CAS No. 2092798-54-2)

The compound (1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol, identified by its CAS number 2092798-54-2, represents a significant advancement in the field of medicinal chemistry. This molecule, featuring a unique structural framework, has garnered attention for its potential applications in drug discovery and therapeutic development. The presence of both difluoromethyl and pyridin-2-yl substituents contributes to its distinct chemical properties, making it a valuable candidate for further investigation.

In recent years, the pharmaceutical industry has increasingly focused on the development of novel compounds that incorporate fluorine atoms, such as the difluoromethyl group. This substitution pattern is known to enhance metabolic stability, improve binding affinity, and increase bioavailability, thereby making it a highly desirable feature in drug design. The pyridin-2-yl moiety further enriches the compound's pharmacophoric properties, offering opportunities for interactions with biological targets. Together, these elements contribute to the compound's multifaceted potential in medicinal chemistry.

The core structure of (1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol is derived from a pyrazole scaffold, which is a heterocyclic compound known for its broad spectrum of biological activities. Pyrazoles have been extensively studied due to their ability to modulate various enzymatic and receptor systems. The introduction of the difluoromethyl group at the 1-position and the pyridin-2-yl group at the 3-position introduces additional functionalization, enhancing the compound's potential as a lead molecule in drug discovery.

Recent studies have highlighted the importance of fluorinated pyrazoles in the development of antiviral and anticancer agents. The electron-withdrawing nature of the difluoromethyl group can influence electronic distributions across the molecule, affecting its reactivity and interactions with biological targets. Meanwhile, the pyridin-2-yl substituent can serve as a hydrogen bond acceptor or participate in π-stacking interactions, further modulating binding affinity. These features make this compound a promising candidate for further exploration in medicinal chemistry.

The synthesis of (1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and fluorination techniques, are often employed to achieve high yields and purity. The successful synthesis of this compound underscores the growing sophistication in synthetic organic chemistry and its impact on drug development.

In terms of biological activity, preliminary studies suggest that this compound exhibits interesting pharmacological properties. Its structural features suggest potential interactions with enzymes and receptors involved in inflammatory pathways, making it a candidate for therapeutic applications in conditions such as arthritis or autoimmune diseases. Additionally, the presence of both fluorine and nitrogen-containing heterocycles may contribute to its ability to cross the blood-brain barrier, opening up possibilities for treating neurological disorders.

Computational modeling and molecular docking studies have been instrumental in understanding the binding interactions of this compound with biological targets. These studies provide insights into how modifications such as the difluoromethyl and pyridin-2-yl groups influence binding affinity and specificity. By leveraging computational tools, researchers can optimize the structure of this compound for improved efficacy and reduced side effects.

Furthermore, the environmental impact of fluorinated compounds has been a topic of increasing interest. While fluorine atoms offer numerous advantages in drug design, their persistence in the environment raises concerns about long-term ecological effects. Future research may focus on developing strategies to minimize these impacts while retaining the beneficial pharmacological properties of compounds like (1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol. This balance between efficacy and environmental responsibility is crucial for sustainable drug development.

In conclusion, (1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol represents a promising candidate for further exploration in medicinal chemistry. Its unique structural features, derived from a pyrazole scaffold with fluorinated and nitrogen-containing heterocycles, make it a valuable asset in drug discovery efforts. Ongoing research aims to fully elucidate its pharmacological properties and optimize its structure for therapeutic applications. As our understanding of molecular interactions continues to advance, compounds like this are poised to play a significant role in addressing unmet medical needs.

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